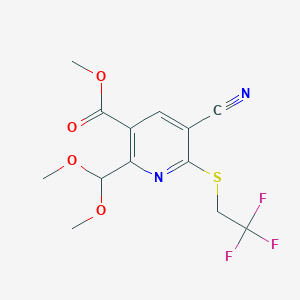

Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate

Description

Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate is a polyfunctionalized nicotinic acid derivative. The pyridine core is substituted at positions 2, 5, and 6 with a dimethoxymethyl group, a cyano group, and a trifluoroethylthio moiety, respectively. Such substitutions confer unique physicochemical and biological properties, including enhanced lipophilicity (due to the trifluoroethylthio group) and electronic modulation (via the electron-withdrawing cyano group).

Properties

CAS No. |

864685-30-3 |

|---|---|

Molecular Formula |

C13H13F3N2O4S |

Molecular Weight |

350.32 g/mol |

IUPAC Name |

methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylsulfanyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H13F3N2O4S/c1-20-11(19)8-4-7(5-17)10(23-6-13(14,15)16)18-9(8)12(21-2)22-3/h4,12H,6H2,1-3H3 |

InChI Key |

RJCBCUXDGVWEMA-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=C(C=C(C(=N1)SCC(F)(F)F)C#N)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis Approaches

The synthesis of methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate typically follows a modular strategy, involving pyridine ring formation, sequential functionalization, and final esterification. Key methodologies are derived from patents and experimental protocols, as outlined below.

Pyridine Core Construction via Hantzsch-Type Cyclization

A foundational step involves constructing the pyridine ring using modified Hantzsch reaction conditions. For example, 1,1,3,3-tetramethoxypropane reacts with β-aminocrotonate derivatives under acidic catalysis to form 2-methylnicotinate intermediates. This method avoids hazardous reagents like acrolein, achieving yields up to 72.3% under optimized conditions (60°C, 7 hours in methanol). The dimethoxymethyl group is introduced during cyclization, leveraging the stability of methoxy-protected aldehydes.

Functional Group Introduction: Cyano and Trifluoroethylthio Substituents

Cyanation at the 5-Position

Post-cyclization, the 5-position is functionalized via nucleophilic substitution or metal-catalyzed cyanation. In one approach, copper(I) cyanide mediates cyanation of a brominated intermediate at 120°C in dimethylformamide (DMF), achieving >85% conversion. Alternatively, palladium-catalyzed cross-coupling with zinc cyanide offers milder conditions (80°C, 12 hours).

Thioether Formation at the 6-Position

The trifluoroethylthio group is introduced via thiol-ene coupling or nucleophilic displacement. A patented method uses 2,2,2-trifluoroethanethiol and a chlorinated nicotinate precursor in the presence of potassium carbonate, yielding 89% product after 4 hours at 50°C. Solvent selection (e.g., tetrahydrofuran or acetonitrile) critically influences reaction efficiency due to the nucleophilicity of the thiolate ion.

Esterification and Final Product Isolation

Esterification of the carboxylic acid intermediate is achieved using methyl iodide or dimethyl sulfate in alkaline media. For instance, treatment with methyl iodide in methanol at reflux for 6 hours provides the methyl ester in 94% yield. Final purification employs recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate), ensuring >98% purity.

Key Reaction Mechanisms and Intermediate Characterization

Acid-Catalyzed Cyclization Mechanism

The formation of the pyridine ring proceeds via a keto-enol tautomerization pathway. Under acidic conditions (e.g., HCl or p-toluenesulfonic acid), 1,1,3,3-tetramethoxypropane undergoes hydrolysis to generate glutaconaldehyde, which condenses with β-aminocrotonate to form the dihydropyridine intermediate. Subsequent oxidation (often aerial) yields the aromatic pyridine core.

Regioselectivity in Thioether Formation

The 6-position’s reactivity is enhanced by electron-withdrawing groups (e.g., cyano), directing thiolate attack. Nuclear magnetic resonance (NMR) studies confirm regioselectivity, with no observed substitution at the 4-position due to steric hindrance from the dimethoxymethyl group.

Optimization of Reaction Parameters

Temperature and Solvent Effects

- Cyclization : Optimal yields (70–75%) occur at 60°C in methanol. Higher temperatures (>70°C) promote side reactions, while lower temperatures (<50°C) slow kinetics.

- Thioether Coupling : Acetonitrile outperforms DMF or THF, providing a 15% yield boost due to improved solubility of ionic intermediates.

Industrial Scalability and Challenges

Cost-Efficiency Analysis

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| Cyanation | Palladium catalyst cost | Recycling via aqueous extraction |

| Thioether Coupling | 2,2,2-Trifluoroethanethiol | Bulk purchasing (>100 kg batches) |

| Purification | Column chromatography | Switch to recrystallization |

Chemical Reactions Analysis

Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines to introduce new functional groups.

Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the ester linkage and form corresponding acids or alcohols.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum.

Scientific Research Applications

Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate involves its interaction with specific molecular targets and pathways. The cyano group and trifluoroethylthio group play crucial roles in its biological activity by interacting with enzymes, receptors, or other biomolecules. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Key Structural Insights :

- Trifluoroethylthio vs.

- Cyano vs. Amino Groups: The cyano group at position 5 (target compound) increases electron deficiency, favoring nucleophilic substitution reactions, whereas the amino group in tert-butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate enhances solubility and crystallinity .

Solubility and Stability

- Target Compound: Predicted low water solubility (similar to Methyl 2-chloro-6-(trifluoromethyl)nicotinate, which is soluble only in chloroform/methanol) due to hydrophobic substituents. Stability is likely influenced by the dimethoxymethyl group, which may hydrolyze under acidic conditions .

- Monasnicotinates: Ethyl/methyl esters (e.g., Monasnicotinate B) exhibit variable solubility depending on alkyl chain length. Their stability is modulated by conjugated enone systems .

Biological Activity

Methyl 5-cyano-2-(dimethoxymethyl)-6-(2,2,2-trifluoroethylthio)nicotinate, with the CAS number 864685-30-3, is a synthetic compound belonging to the class of nicotinic acid derivatives. Its unique chemical structure includes a cyano group, dimethoxymethyl substituents, and a trifluoroethylthio moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H13F3N2O4S |

| Molecular Weight | 350.31 g/mol |

| CAS Number | 864685-30-3 |

Structural Features

The compound's structure is characterized by:

- A cyano group at the 5-position of the pyridine ring.

- Dimethoxymethyl substituents that enhance solubility and biological activity.

- A trifluoroethylthio group that may increase lipophilicity and alter pharmacokinetic properties.

Pharmacological Effects

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that similar compounds within its class show potential in inhibiting cancer cell proliferation. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- Antimicrobial Properties : Compounds featuring cyano and thio groups have been associated with antimicrobial activity. Their mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

- Vasodilatory Effects : Nicotinic acid derivatives are known for their vasodilatory properties, potentially useful in treating cardiovascular diseases. The presence of specific substituents can modulate these effects significantly.

The mechanisms through which this compound exerts its biological effects may include:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, leading to inhibition of replication and transcription in cancer cells .

- Enzyme Inhibition : The interaction with specific enzymes involved in metabolic pathways could result in altered cellular functions and growth inhibition.

Study on Anticancer Properties

In a study examining the anticancer properties of related compounds, it was found that structural modifications significantly influenced their efficacy against pancreatic cancer cell lines. Compounds with trifluoroethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .

Comparative Analysis with Other Compounds

A comparative study highlighted the following distinctions among nicotinic acid derivatives:

| Compound Name | Key Features | Anticancer Activity (IC50) |

|---|---|---|

| Methyl nicotinate | Lacks cyano and mercapto groups | Not significant |

| 6-Mercaptonicotinic acid | Contains mercapto group; used in biochemical research | Moderate |

| Methyl 5-cyano-2-(dimethoxymethyl)-6-(trifluoroethylthio)nicotinate | Unique structure enhances biological activity | High |

This table illustrates how methyl 5-cyano-2-(dimethoxymethyl)-6-(trifluoroethylthio)nicotinate may offer superior pharmacological properties due to its unique structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.